2-(Propoxycarbonyl)benzoate
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Overview
Description
2-(Propoxycarbonyl)benzoate, also known as 1,2-Benzenedicarboxylic acid, 1-propyl ester, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a propoxycarbonyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propoxycarbonyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of benzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Propoxycarbonyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxycarbonyl group can be replaced by other nucleophiles.
Oxidation: Under specific conditions, the compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
2-(Propoxycarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propoxycarbonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . The compound’s reactivity is influenced by the electronic and steric effects of the propoxycarbonyl group .
Comparison with Similar Compounds
2-(Propoxycarbonyl)benzoate can be compared with other similar compounds such as:
Methyl benzoate: Similar ester structure but with a methyl group instead of a propyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a propyl group.
Butyl benzoate: Similar ester structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propoxycarbonyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C11H11O4- |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-propoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
InChI Key |
NFOQRIXSEYVCJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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